molecular formula C17H18Cl2N2O3S B486383 1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine CAS No. 667892-92-4

1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine

Cat. No.: B486383
CAS No.: 667892-92-4
M. Wt: 401.3g/mol
InChI Key: SFQMFASERHKRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is a piperazine derivative featuring a 3,4-dichlorophenyl group at one nitrogen and a 4-methoxyphenyl sulfonyl moiety at the other. The compound’s synthesis involves condensation of 1-(3,4-dichlorophenyl)piperazine with a sulfonyl chloride derivative, followed by purification via column chromatography or crystallization .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-24-14-3-5-15(6-4-14)25(22,23)21-10-8-20(9-11-21)13-2-7-16(18)17(19)12-13/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQMFASERHKRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 3,4-dichlorophenyl and 4-methoxyphenylsulfonyl groups. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions are used to introduce the 3,4-dichlorophenyl group onto the piperazine ring.

    Sulfonylation reactions: The 4-methoxyphenylsulfonyl group is introduced via sulfonylation, often using reagents like sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Molecular Formula : C16H15Cl2N2O2S
  • Molecular Weight : 389.3 g/mol
  • IUPAC Name : 1-(3,4-dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine

The presence of both a piperazine ring and sulfonyl group enhances its biological activity by allowing interactions with various molecular targets, including neurotransmitter receptors.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. The structure of this compound suggests potential activity on serotonin and dopamine receptors, which are critical in mood regulation. Studies have shown that similar compounds can inhibit the reuptake of serotonin and dopamine, leading to increased availability of these neurotransmitters in the synaptic cleft .

Antimicrobial Properties

The sulfonamide group in this compound may confer antibacterial and antifungal activities. Research has demonstrated that related piperazine derivatives can combat various pathogens by disrupting their cellular processes. For example, certain piperazine derivatives have been shown to inhibit bacterial growth through mechanisms involving enzyme inhibition .

Neuropharmacological Research

The compound is also being investigated for its effects on the central nervous system (CNS). Its ability to interact with dopamine receptors makes it a candidate for studying conditions such as schizophrenia and Parkinson's disease. Preliminary studies suggest that modifications to the piperazine structure can enhance selectivity for specific dopamine receptor subtypes, potentially leading to more effective treatments with fewer side effects .

Case Study 1: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior examined various piperazine derivatives for their antidepressant effects. The findings indicated that modifications similar to those found in this compound led to significant increases in serotonin levels in animal models .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers evaluated the efficacy of piperazine-based compounds against common bacterial strains. The results showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar compounds could be developed into therapeutic agents for treating infections .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Sulfonyl Group Modifications

The sulfonyl group’s substituent significantly influences electronic properties and bioactivity:

Compound Name Sulfonyl Substituent Key Properties Biological Implications References
1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine 4-Methoxy Electron-donating, moderate polarity Enhanced solubility, CNS receptor interaction (inference)
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine 4-Fluoro Electron-withdrawing, high lipophilicity Potential PKM2 targeting (analogous to [¹⁸F]DASA-23)
1-(3,4-Dichlorophenyl)-4-(2,5-dichlorophenyl)sulfonylpiperazine 2,5-Dichloro Strongly electron-withdrawing Structural rigidity, unknown activity

The 4-methoxy group in the target compound improves solubility compared to halogenated analogs, while fluorinated or chlorinated sulfonyl groups may enhance receptor binding due to increased electronegativity.

Arylpiperazine Substituent Variations

The 3,4-dichlorophenyl group is compared to other aryl substituents:

Compound Name Aryl Substituent Key Properties Biological Activity References
This compound 3,4-Dichlorophenyl High lipophilicity, steric bulk Sigma receptor modulation (inference)
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) m-Trifluoromethylphenyl Strong electron-withdrawing Designer drug (serotonergic effects)
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-Methoxyphenyl Moderate polarity Stimulant, hallucinogenic

The 3,4-dichlorophenyl group’s dual chlorine atoms likely enhance receptor affinity compared to single-substituted analogs, as seen in sigma receptor antagonists .

Biological Activity

1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine (referred to as DCPMP) is a compound that has gained attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DCPMP, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

DCPMP is characterized by the presence of a piperazine ring substituted with a dichlorophenyl group and a methoxyphenyl sulfonyl moiety. The molecular formula is C16H15Cl2N2O2S, and its structure can be represented as follows:

DCPMP Structure C16H15Cl2N2O2S\text{DCPMP Structure }C_16H_{15}Cl_2N_2O_2S

Research indicates that DCPMP exhibits various mechanisms of action that contribute to its biological activity:

  • Anticonvulsant Activity : DCPMP has shown promise in anticonvulsant screening models. For example, studies have indicated that derivatives of piperazine, including DCPMP, can modulate neurotransmitter systems, particularly affecting GABAergic and glutamatergic pathways, which are crucial for seizure control .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. It demonstrated selective activity against Chlamydia species and other bacterial strains, indicating potential as an antibiotic agent .

Anticonvulsant Activity

In a study assessing anticonvulsant properties using the maximal electroshock seizure (MES) model in Wistar rats, several piperazine derivatives were synthesized and tested. DCPMP exhibited significant anticonvulsant effects comparable to standard treatments like phenytoin. The structure-activity relationship (SAR) analysis suggested that the presence of the dichlorophenyl group enhances anticonvulsant efficacy while minimizing neurotoxicity .

Antimicrobial Activity

DCPMP was also tested for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains:

PathogenMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Chlamydia trachomatis5.2

These results indicate that DCPMP possesses moderate antibacterial activity, particularly against Chlamydia, where it showed significant inhibition of inclusion formation .

Case Studies

  • Anticonvulsant Study : A study published in 2013 synthesized a series of piperazine derivatives, including DCPMP. The results indicated that it significantly reduced seizure activity in treated rats without exhibiting neurotoxic effects at therapeutic doses .
  • Antimicrobial Efficacy : Another study explored the antimicrobial potential of DCPMP against Chlamydia. The compound was found to effectively inhibit chlamydial growth in vitro, demonstrating its potential as a lead compound for developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:

Sulfonylation : Reacting 1-(3,4-dichlorophenyl)piperazine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Key challenges include controlling regioselectivity during sulfonylation and minimizing byproducts. Monitoring via thin-layer chromatography (TLC) is critical .

Q. How can the compound’s purity and structural integrity be validated?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Acceptable purity thresholds for biological assays are >95% .
  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR to verify substitution patterns (e.g., aromatic protons for dichlorophenyl and methoxyphenyl groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing receptor affinity?

  • Methodological Answer :

  • Core Modifications :

Dichlorophenyl Group : Replace with mono- or tri-halogenated phenyl groups to assess halogen bonding effects .

Sulfonyl Linker : Test sulfonamide vs. sulfone derivatives for metabolic stability .

  • Biological Assays :
  • In Vitro Binding Assays : Radioligand competition assays (e.g., dopamine D2/D3 receptors due to structural similarity to piperazine-based ligands) .
  • Functional Assays : Measure cAMP modulation in transfected HEK293 cells expressing target receptors .

Q. How to resolve contradictions in reported receptor binding affinities across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent buffer pH, temperature (e.g., 25°C vs. 37°C), and receptor preparation methods (membrane vs. whole-cell assays) .
  • Control for Off-Target Effects : Include orthogonal assays (e.g., β-arrestin recruitment vs. G-protein activation) to confirm specificity .
  • Data Normalization : Express binding affinity (IC50_{50}) relative to a reference ligand (e.g., haloperidol for dopamine receptors) to minimize inter-lab variability .

Q. What strategies improve metabolic stability in preclinical development?

  • Methodological Answer :

  • Metabolic Soft Spot Analysis :

In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify oxidation hotspots (e.g., methoxy group demethylation) .

Stabilization : Introduce electron-withdrawing groups (e.g., fluorine) on the methoxyphenyl ring to reduce CYP450-mediated metabolism .

  • Prodrug Approaches : Mask polar sulfonyl groups with ester prodrugs to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.